molecular formula C34H20Br2 B1592718 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene CAS No. 561064-15-1

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene

Número de catálogo: B1592718
Número CAS: 561064-15-1
Peso molecular: 588.3 g/mol
Clave InChI: WQURYVBAXSWGDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene is an organic compound that belongs to the anthracene family. It is characterized by the presence of two bromine atoms at the 2 and 6 positions and two naphthyl groups at the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene typically involves the bromination of 9,10-di(naphthalen-2-yl)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mecanismo De Acción

The mechanism of action of 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene in its applications is primarily based on its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. In OLEDs, the compound acts as an emitter, where it is excited by an electric current and emits light upon returning to the ground state. The molecular targets and pathways involved include the interaction of the compound with the electron and hole transporting layers in the OLED device .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene is unique due to the presence of bromine atoms, which can be further functionalized to create a wide range of derivatives. This versatility makes it a valuable compound for developing new materials with tailored properties. Additionally, its high purity and stability make it suitable for various high-performance applications .

Actividad Biológica

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene (DBDNA) is a polycyclic aromatic hydrocarbon that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of DBDNA, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

DBDNA is characterized by its two naphthalene substituents and bromine atoms at the 2 and 6 positions of the anthracene core. Its molecular formula is C34H20Br2C_{34}H_{20}Br_2, with a molecular weight of approximately 608.33 g/mol. The presence of bromine atoms enhances its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that DBDNA exhibits significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing the following:

  • Minimum Inhibitory Concentration (MIC) values were determined for several pathogens.
  • DBDNA demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 5 to 20 µg/mL.
  • Against Gram-negative bacteria like Escherichia coli, the MIC was higher, indicating a differential sensitivity among bacterial species.

Table 1: Antimicrobial Activity of DBDNA

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Bacillus subtilis10
Escherichia coli20

Anticancer Activity

DBDNA has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • The compound induced apoptosis in cancer cells, leading to cell cycle arrest at the G1 phase.

Table 2: Anticancer Activity of DBDNA

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa12Cell cycle arrest at G1 phase
A54918Inhibition of proliferation

The biological activities of DBDNA can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : DBDNA induces oxidative stress in microbial and cancer cells, leading to cellular damage.
  • Intercalation into DNA : The planar structure allows DBDNA to intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell survival.

Case Studies

A notable study published in Journal of Medicinal Chemistry highlighted the effectiveness of DBDNA against multidrug-resistant bacterial strains. The researchers reported that DBDNA not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies.

Another case study focused on the anticancer potential of DBDNA in animal models. The results indicated significant tumor reduction in treated groups compared to controls, showcasing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene, and how can intermediates be optimized?

The synthesis typically involves bromination of 9,10-di(naphthalen-2-yl)anthracene derivatives. Key intermediates include anthracene cores functionalized with naphthyl groups, followed by regioselective bromination at the 2,6-positions. Optimization requires controlling reaction conditions (e.g., temperature, stoichiometry of brominating agents) to minimize side products. Purity is verified via HPLC (>98% purity), as highlighted in intermediates from SYNTHON Chemicals . For bromination efficiency, monitoring reaction progress with NMR or mass spectrometry is critical to confirm substitution patterns and avoid over-bromination.

Q. What safety protocols are essential when handling this compound in the laboratory?

The compound poses hazards including skin/eye irritation (H315, H319), respiratory sensitivity (H335), and aquatic toxicity (H400, H410) . Key protocols include:

  • Use of PPE: Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Respiratory protection: P95 (US) or P1 (EU) particulate respirators for dust control .
  • Waste disposal: Avoid release into drains; collect organic waste for incineration.
  • Emergency measures: Immediate flushing with water for skin/eye contact and medical consultation for inhalation exposure .

Q. How does the compound’s low solubility (1.6E-9 g/L) impact experimental design, and what solvents are suitable?

The extreme insolubility in aqueous systems necessitates the use of high-bopoint aromatic solvents (e.g., toluene, chlorobenzene) or halogenated solvents (e.g., dichlorobenzene) for processing . Sonication or heating (≤213°C, below decomposition temperature) can enhance dispersion. For thin-film applications (e.g., OLEDs), vacuum sublimation is preferred to achieve homogeneous layers, leveraging its thermal stability .

Q. What analytical techniques are used to characterize purity and structural integrity?

  • HPLC : Primary method for assessing purity (>98% as per SYNTHON Chemicals) .
  • Mass spectrometry (MS) : Confirms molecular weight (588.33 g/mol) and bromine isotope patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substitution patterns and confirms naphthyl/bromo group positions .
  • X-ray diffraction (XRD) : For single-crystal analysis to validate molecular packing, critical for optoelectronic applications .

Advanced Research Questions

Q. How does this compound enhance performance in OLEDs or organic semiconductors?

In organic light-emitting diodes (OLEDs), the anthracene core provides a rigid, planar structure that facilitates π-π stacking, improving charge transport. Bromine atoms at 2,6-positions enhance electron injection/transport properties, while naphthyl groups extend conjugation, red-shifting emission. In field-effect transistors (FETs), derivatives of this compound achieve mobilities up to 0.5 cm²/Vs and on/off ratios >10⁷, attributed to optimized thin-film morphology . Device stability studies show no performance degradation after 15 months of storage, critical for commercial applications .

Q. What methodologies address contradictions in reported solubility or stability data?

Discrepancies in solubility may arise from batch-to-batch purity variations or solvent choice. To resolve this:

  • Standardize solvent systems (e.g., toluene at 25°C) and quantify solubility via UV-Vis spectroscopy.
  • Thermogravimetric analysis (TGA) confirms thermal stability (decomposition >300°C), ensuring sublimation-based processing does not degrade the compound . Cross-validation using multiple characterization techniques (HPLC, NMR) minimizes data inconsistency .

Q. How can synthetic routes be modified to improve yield or reduce environmental impact?

  • Catalytic bromination : Replace stoichiometric Br₂ with catalytic N-bromosuccinimide (NBS) to reduce waste.
  • Green solvents : Substitute chlorobenzene with cyclopentyl methyl ether (CPME) for safer processing.
  • Flow chemistry : Continuous flow systems improve reaction control and scalability, minimizing byproducts .

Q. What strategies optimize its integration into optoelectronic devices?

  • Co-deposition with host materials : Blend with charge-transport layers (e.g., TPD, CBP) to balance hole/electron injection .
  • Doping : Introduce electron-deficient moieties (e.g., CN groups) to adjust HOMO/LUMO levels for specific emission wavelengths .
  • Morphology control : Annealing thin films at 150°C improves crystallinity, enhancing device efficiency and lifetime .

Propiedades

IUPAC Name

2,6-dibromo-9,10-dinaphthalen-2-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H20Br2/c35-27-14-16-30-31(19-27)33(25-11-9-21-5-1-3-7-23(21)17-25)29-15-13-28(36)20-32(29)34(30)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQURYVBAXSWGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=C(C=CC4=C(C5=C3C=CC(=C5)Br)C6=CC7=CC=CC=C7C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626231
Record name 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561064-15-1
Record name 2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene
Reactant of Route 2
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene
Reactant of Route 4
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene
Reactant of Route 5
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.